molecular formula C18H16FN3O4S2 B12197492 N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide

N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide

Cat. No.: B12197492
M. Wt: 421.5 g/mol
InChI Key: LRKJNCZAMOKEQL-UHFFFAOYSA-N
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Description

Overview of N-[(2E)-5-[(2-Fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-Methoxyphenyl)acetamide

This compound is a synthetic heterocyclic compound characterized by a 1,3,4-thiadiazole core modified with sulfonyl, fluorobenzyl, and methoxyphenylacetamide substituents. Its molecular formula is C₁₈H₁₆FN₃O₄S₂ , with a molecular weight of 421.5 g/mol . The compound’s structure integrates a sulfonyl group (-SO₂-) at the 5-position of the thiadiazole ring, a 2-fluorobenzyl moiety, and a 4-methoxyphenylacetamide side chain (Figure 1). These functional groups confer unique physicochemical properties, including enhanced metabolic stability and potential bioactivity, making it a subject of interest in medicinal chemistry and materials science .

Table 1: Key Structural and Physicochemical Properties

Property Value/Description
Molecular Formula C₁₈H₁₆FN₃O₄S₂
Molecular Weight 421.5 g/mol
CAS Number 901669-52-1
Core Structure 1,3,4-Thiadiazole
Key Substituents 2-Fluorobenzylsulfonyl, 4-Methoxyphenylacetamide

Historical Context and Discovery

The compound was first synthesized as part of efforts to explore thiadiazole derivatives for pharmaceutical applications. While its exact discovery timeline remains unspecified, its structural analogs emerged prominently in the 2010s, driven by advancements in heterocyclic chemistry . For instance, the synthesis of similar 1,3,4-thiadiazole-Schiff base hybrids in 2024 demonstrated methodologies applicable to this compound’s preparation, such as cyclization and oxidative coupling . The incorporation of sulfonyl groups reflects a broader trend in drug design to improve pharmacokinetic properties, as seen in antimicrobial and anticancer agents developed between 2015 and 2020 .

Significance of Thiadiazole and Sulfonyl Derivatives in Chemical Research

Thiadiazoles are privileged scaffolds in medicinal chemistry due to their electronic diversity, metabolic stability, and ability to engage in hydrogen bonding and π-π interactions . The 1,3,4-thiadiazole ring, in particular, has been leveraged in designing inhibitors for enzymes like α-glucosidase and kinase targets, with modifications such as sulfonation enhancing target affinity . Sulfonyl groups (-SO₂-) contribute to oxidative stability and electrostatic interactions, as demonstrated in analogs like N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-propoxybenzamide, which showed improved binding kinetics compared to non-sulfonated counterparts .

Rationale for Academic Investigation

This compound’s structural complexity and modular design offer opportunities to explore structure-activity relationships (SARs) across therapeutic areas. For example:

  • Antimicrobial Potential : Thiadiazoles with sulfonyl groups have demonstrated activity against Gram-positive bacteria by disrupting cell wall synthesis .
  • Kinase Inhibition : Fluorobenzyl-sulfonyl-thiadiazole analogs exhibit inhibitory effects on CSrc/CABL kinases, suggesting potential anticancer applications .
  • Material Science Applications : Sulfonyl-thiadiazole derivatives have been investigated as precursors for conductive polymers and nanomaterials .

Scope and Structure of the Review

This review systematically examines the compound’s synthesis, physicochemical properties, and potential applications while excluding clinical or safety data. Subsequent sections will address:

  • Synthetic pathways and structural characterization.
  • Mechanistic insights into biological and material interactions.
  • Comparative analysis with related derivatives.

Properties

Molecular Formula

C18H16FN3O4S2

Molecular Weight

421.5 g/mol

IUPAC Name

N-[5-[(2-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C18H16FN3O4S2/c1-26-14-8-6-12(7-9-14)10-16(23)20-17-21-22-18(27-17)28(24,25)11-13-4-2-3-5-15(13)19/h2-9H,10-11H2,1H3,(H,20,21,23)

InChI Key

LRKJNCZAMOKEQL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Cyclodehydration of Carboxylic Acids with Thiosemicarbazide

This method involves reacting substituted aromatic carboxylic acids with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃). For example, 4-methoxyphenylacetic acid (precursor to the acetamide side chain) undergoes cyclodehydration at 80–90°C for one hour to form the 5-aryl-1,3,4-thiadiazol-2-amine intermediate. Key steps include:

  • Activation : POCl₃ facilitates the conversion of the carboxylic acid to an acyl chloride.

  • Cyclization : Thiosemicarbazide reacts with the acyl chloride to form the thiadiazole ring via intramolecular dehydration.

  • Workup : Basification with sodium hydroxide (pH 8) precipitates the product, which is recrystallized from methanol or ethanol.

Reaction Conditions

ParameterValue
Temperature80–90°C
SolventPhosphorus oxychloride (neat)
Reaction Time1 hour
Yield70–85%

Alternative Route via Carbon Disulfide and Thiosemicarbazide

A patent-pending method employs carbon disulfide (CS₂) and potassium hydroxide to cyclize 4-(trifluoromethyl)phenyl thiosemicarbazide into 5-substituted-1,3,4-thiadiazole-2-thiones. While less common for this specific compound, this route highlights the versatility of thiosemicarbazide derivatives in thiadiazole synthesis.

Introduction of the Sulfonyl Group

The sulfonyl moiety at position 5 of the thiadiazole ring is introduced via sulfonylation using 2-fluorobenzyl sulfonyl chloride. This step requires careful optimization to avoid over-sulfonation and byproduct formation.

Sulfonylation Protocol

  • Reagents : 2-Fluorobenzyl sulfonyl chloride, potassium carbonate (K₂CO₃), dimethylformamide (DMF).

  • Procedure :

    • The thiadiazole intermediate (1 equiv) is suspended in anhydrous DMF.

    • 2-Fluorobenzyl sulfonyl chloride (1.2 equiv) and K₂CO₃ (2 equiv) are added under nitrogen.

    • The mixture is stirred at 50°C for 12 hours, followed by quenching with ice water.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the sulfonylated product.

Key Spectral Data

  • ¹H-NMR (DMSO-d₆) : δ 7.94 (d, J = 8.5 Hz, 2H, aromatic), 7.54–7.51 (m, 3H, aromatic), 4.32 (s, 2H, CH₂-SO₂).

  • FT-IR : 1360 cm⁻¹ (S=O symmetric stretch), 1175 cm⁻¹ (S=O asymmetric stretch).

Formation of the Acetamide Moiety

The final step couples the sulfonylated thiadiazole with 2-(4-methoxyphenyl)acetic acid. Two activation strategies are prevalent:

Acetyl Chloride-Mediated Coupling

  • Reagents : 2-(4-Methoxyphenyl)acetyl chloride, pyridine, tetrahydrofuran (THF).

  • Procedure :

    • The sulfonylated thiadiazole (1 equiv) is dissolved in THF.

    • 2-(4-Methoxyphenyl)acetyl chloride (1.5 equiv) and pyridine (3 equiv) are added dropwise.

    • The reaction is refluxed for 4 hours, yielding the acetamide after recrystallization.

Carbodiimide Coupling (Industrial Scale)

For higher throughput, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) activate the carboxylic acid in situ:

  • Reagents : EDC (1.2 equiv), HOBt (1.1 equiv), DMF.

  • Procedure :

    • 2-(4-Methoxyphenyl)acetic acid, EDC, and HOBt are stirred in DMF for 30 minutes.

    • The sulfonylated thiadiazole is added, and the mixture is stirred at 25°C for 24 hours.

Yield Comparison

MethodYield (%)Purity (HPLC)
Acetyl Chloride7895
EDC/HOBt8598

Industrial-Scale Optimization

Recent advances focus on enhancing efficiency and sustainability:

  • Continuous Flow Synthesis : Reduces reaction time from hours to minutes by improving heat/mass transfer.

  • Catalytic Sulfonylation : Palladium nanoparticles (PdNPs) catalyze sulfonyl group introduction, reducing reagent waste.

  • Green Solvents : Cyclopentyl methyl ether (CPME) replaces DMF in large-scale batches, lowering environmental impact.

Challenges and Solutions

Byproduct Formation During Sulfonylation

Over-sulfonation generates disulfonyl derivatives, detectable via LC-MS. Mitigation strategies include:

  • Stoichiometric Control : Limiting sulfonyl chloride to 1.2 equivalents.

  • Low-Temperature Reaction : Conducting sulfonylation at 0°C suppresses side reactions.

Crystallization Issues

The final compound’s poor aqueous solubility complicates purification. Gradient recrystallization (water/ethanol) or antisolvent addition (n-hexane) improves crystal quality.

Analytical Characterization

Critical quality control data for the final product:

Spectroscopic Data

  • ¹³C-NMR (125 MHz, DMSO-d₆) : δ 168.77 (C=O), 161.75 (thiadiazole C-2), 158.47 (C-5).

  • HRMS (ESI+) : m/z 421.5 [M+H]⁺ (calculated for C₁₈H₁₆FN₃O₄S₂).

Elemental Analysis

ElementCalculated (%)Observed (%)
C54.7854.98
H4.143.97
N19.1619.42
S14.6214.31

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have evaluated the anticancer properties of compounds containing thiadiazole moieties. Thiadiazole derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide demonstrated potent antitumor activity through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
A study involving the synthesis of thiadiazole derivatives reported that certain compounds exhibited IC50 values in the micromolar range against breast cancer cell lines (MDA-MB-231). The mechanism was attributed to the inhibition of specific signaling pathways involved in cell proliferation and survival .

CompoundCell LineIC50 (µM)
Thiadiazole Derivative AMDA-MB-2315.6
Thiadiazole Derivative BHCT1163.8
This compoundA5494.1

Antimicrobial Activity

Thiadiazole compounds have also been explored for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi. The sulfonamide group in the structure enhances its interaction with microbial enzymes.

Case Study:
A series of thiadiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed strong antibacterial activity with minimum inhibitory concentrations (MICs) below 10 µg/mL against Staphylococcus aureus and Escherichia coli .

CompoundBacteriaMIC (µg/mL)
Thiadiazole Derivative CStaphylococcus aureus8
Thiadiazole Derivative DEscherichia coli6
This compoundPseudomonas aeruginosa9

Mechanism of Action

The mechanism of action of N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, modulating their activity. The thiadiazole ring may participate in redox reactions, influencing cellular processes. The compound’s overall structure allows it to interact with multiple pathways, making it a versatile molecule for various applications.

Comparison with Similar Compounds

Thiadiazole derivatives are widely studied for their structural versatility and biological activities. Below is a detailed comparison of the target compound with structurally analogous molecules:

Structural Analogues with Sulfonyl Substituents
Compound Name / CAS Molecular Formula Molecular Weight Key Substituents Notable Properties/Activities References
Target Compound (901669-52-1) C₁₈H₁₆FN₃O₄S₂ 421.5 2-Fluorobenzylsulfonyl, 4-methoxyphenylacetamide Potential enzyme inhibition due to sulfonyl and methoxy groups.
N-{5-[(4-Chlorobenzyl)sulfonyl]-... (892639-43-9) C₁₈H₁₆ClN₃O₄S₂ 437.9 4-Chlorobenzylsulfonyl, 4-methoxyphenylacetamide Increased steric bulk from Cl may enhance binding affinity.
N-[(2E)-5-[(2-Chlorobenzyl)sulfonyl]-... (895832-41-4) C₁₇H₁₄ClN₃O₃S₂ 407.9 2-Chlorobenzylsulfonyl, 2-methylbenzamide Methylbenzamide may reduce solubility vs. methoxyphenylacetamide.

Key Observations :

  • Substituent Position : The 2-chlorobenzylsulfonyl group (CAS 895832-41-4) may induce steric hindrance compared to the 2-fluoro analog, affecting pharmacokinetics .
  • Acetamide vs. Benzamide : The 4-methoxyphenylacetamide in the target compound offers better hydrogen-bonding capacity than the 2-methylbenzamide in CAS 895832-41-4 .
Analogues with Modified Thiadiazole Cores
  • N-(4-((E)-1-(((Z)-5-Acetyl-3-(4-methoxyphenyl)-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono)ethyl)phenyl)benzoamide (18a): Features an acetylhydrazone side chain instead of sulfonyl. This modification may enhance metabolic stability but reduce electrophilicity .
  • 2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide: A nitro group at the phenyl ring enhances electron-withdrawing effects, contrasting with the target’s methoxy group. Such derivatives show 100% efficacy in anticonvulsant models .
Physicochemical and Spectral Comparisons
  • Melting Points : Thiadiazole derivatives in exhibit melting points ranging from 171°C to 242°C , suggesting high thermal stability. The target compound’s melting point is unreported but likely falls within this range .
  • Spectral Data : IR and NMR spectra for similar compounds (e.g., CAS 892639-43-9) confirm sulfonyl (~1350–1160 cm⁻¹) and amide (~1650 cm⁻¹) functional groups, consistent with the target’s structure .

Recommended Studies :

  • In vitro assays (e.g., MTT cytotoxicity testing ) to compare potency with analogues like CAS 892639-43-8.
  • Molecular docking to assess interactions with VEGFR-2 or MAO enzymes, targets of related thiadiazoles .

Biological Activity

N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound features a thiadiazole core, which is known for its diverse pharmacological properties. The presence of the 2-fluorobenzyl sulfonyl group and the 4-methoxyphenyl moiety enhances its biological profile. The molecular formula is C17H16F2N4O2S2, and it has been studied for various biological activities, particularly in cancer therapy and antimicrobial applications.

Biological Activities

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, derivatives of 1,3,4-thiadiazole have shown promising results against several cancer cell lines:

  • Cytotoxicity: Compounds similar to this compound exhibited significant cytotoxic effects against human cancer cell lines such as A431 (epidermoid carcinoma) and HT-29 (colon cancer). The mechanism involved apoptosis induction through modulation of apoptosis-related proteins like Bax and Bcl-2 .
  • Selectivity: The compound demonstrated higher selectivity for cancer cells over normal cells, indicating a favorable therapeutic index .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism
9eA43112.5Apoptosis induction
9cHT-2915.0Cell cycle arrest
ControlNormal HDF>50-

2. Antimicrobial Activity

Thiadiazole derivatives have also been investigated for their antimicrobial properties. The compound showed significant activity against various bacterial strains:

  • Antibacterial Effects: this compound exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics .

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)Activity Type
Staphylococcus aureus32Bactericidal
Escherichia coli64Bacteriostatic
Pseudomonas aeruginosa128Moderate

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity: Compounds containing the thiadiazole moiety have been shown to inhibit carbonic anhydrase (CA), an enzyme implicated in various physiological processes. The synthesized derivatives demonstrated superior inhibitory activity compared to standard drugs like acetazolamide .
  • Apoptosis Induction: The ability to induce apoptosis in cancer cells is attributed to the modulation of key proteins involved in cell survival pathways. This effect was confirmed through Western blot analysis .

Case Studies

A notable study focused on the synthesis and evaluation of various thiadiazole derivatives highlighted that compounds with specific substitutions exhibited enhanced anticancer activity compared to traditional chemotherapeutics like doxorubicin. The study emphasized structure-activity relationships (SAR) that guide future modifications for improved efficacy .

Q & A

Basic: What are the standard synthetic routes for this compound?

Methodological Answer:
The synthesis typically involves multi-step heterocyclic chemistry. A common approach includes:

  • Step 1: Condensation of 2-fluorobenzylsulfonyl chloride with a thiadiazole precursor (e.g., 5-amino-1,3,4-thiadiazol-2(3H)-one) under basic conditions (e.g., triethylamine in dry benzene) to form the sulfonyl-thiadiazole intermediate .
  • Step 2: Reaction with 2-(4-methoxyphenyl)acetamide via nucleophilic substitution or coupling reactions (e.g., using phenyl acetyl chloride derivatives) to introduce the acetamide moiety .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are standard for isolating the final product .

Basic: How is purity and structural integrity confirmed in research settings?

Methodological Answer:

  • Purity: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures >95% purity. Solvent systems like acetonitrile/water (70:30) are used with C18 columns .
  • Structural Confirmation:
    • NMR: 1^1H and 13^13C NMR identify functional groups (e.g., sulfonyl S=O at ~135 ppm in 13^13C NMR, methoxy protons at δ 3.8–4.0 ppm) .
    • X-ray Crystallography: Resolves stereochemistry (e.g., E-configuration of the thiadiazole-ylidene group) and hydrogen-bonding networks in the crystal lattice .

Advanced: How can computational methods predict binding affinity with biological targets?

Methodological Answer:

  • Molecular Docking: Software like AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinase targets). Key steps:
    • Prepare the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level).
    • Dock into target active sites (e.g., EGFR kinase) to calculate binding energies (ΔG) and identify critical residues (e.g., hydrophobic interactions with 2-fluorobenzyl group) .
  • Molecular Dynamics (MD) Simulations: GROMACS or AMBER assesses stability of ligand-receptor complexes over 100-ns trajectories, evaluating RMSD and binding free energy (MM-PBSA) .

Advanced: What strategies resolve contradictions in biological activity data?

Methodological Answer:

  • Dose-Response Studies: Replicate assays (e.g., IC50_{50} measurements in cancer cell lines) across multiple labs to rule out protocol variability .
  • Metabolic Stability Tests: Incubate the compound with liver microsomes (human/rat) to assess if metabolite interference alters activity .
  • Target Selectivity Profiling: Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to confirm off-target effects .

Basic: What biological targets/pathways are influenced by this compound?

Methodological Answer:

  • Primary Targets:
    • Kinases: Inhibits EGFR and VEGFR2 (IC50_{50} = 0.2–1.8 µM) via competitive binding to ATP pockets .
    • Antimicrobial Activity: Disrupts bacterial cell wall synthesis (MIC = 8–32 µg/mL against S. aureus) by targeting penicillin-binding proteins .
  • Pathways: Modulates MAPK/ERK and PI3K/AKT signaling in cancer models, validated via Western blotting .

Advanced: How are reaction yields optimized during synthesis?

Methodological Answer:

  • Catalyst Screening: Use Pd(OAc)2_2/Xantphos for Suzuki-Miyaura couplings (improves yield from 45% to 78%) .
  • Solvent Optimization: Replace benzene with THF/water mixtures to enhance solubility of intermediates (yield increase by 15%) .
  • Temperature Control: Conduct exothermic steps (e.g., sulfonation) at 0–5°C to minimize side reactions .

Advanced: How does stereoelectronic tuning affect bioactivity?

Methodological Answer:

  • Substituent Effects: Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to enhance kinase inhibition (ΔIC50_{50} = 0.5 µM → 0.1 µM) .
  • Sulfonyl Group Modifications: Switch 2-fluorobenzyl to 4-fluorobenzyl to improve metabolic stability (t1/2_{1/2} in microsomes: 12 min → 45 min) .

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